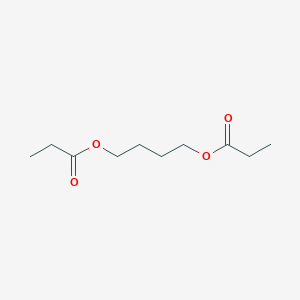

1,4-Butanediol, dipropionate

Description

Overview of 1,4-Butanediol (B3395766) as a Versatile Chemical Building Block

1,4-Butanediol (BDO) is a primary alcohol and a versatile organic compound that serves as a high-quality intermediate in the chemical industry. basf.comwikipedia.org It is a colorless, viscous liquid with the chemical formula HOCH₂CH₂CH₂CH₂OH. wikipedia.orgatamanchemicals.com Its industrial importance stems from its two primary hydroxyl groups, which allow it to react with a wide array of mono- and bifunctional reagents. basf.com

BDO is a key component in the production of a vast range of polymers, including technical plastics, polyurethanes, solvents, and elastic fibers. basf.comwikipedia.org It is a crucial precursor for manufacturing polybutylene terephthalate (B1205515) (PBT), a type of engineering plastic used in automotive and electrical applications. wikipedia.orgatamanchemicals.com Furthermore, BDO is used to synthesize γ-butyrolactone (GBL) and tetrahydrofuran (B95107) (THF), both of which are important industrial solvents. wikipedia.orgdcc.com.tw THF, in particular, is a starting material for elastic fibers like spandex. specialchem.com The global production of BDO is substantial, reflecting its widespread use in creating products for the automotive, healthcare, and consumer goods sectors. atamanchemicals.comresearchgate.net

Industrially, BDO is produced through several methods, including the Reppe process which involves the reaction of acetylene (B1199291) with formaldehyde, or from maleic anhydride. wikipedia.orgchemicalbook.com More recently, sustainable bio-based routes for BDO production from renewable feedstocks like sugars have been developed and commercialized, highlighting a move towards greener chemistry. specialchem.comresearchgate.net

Esterification of Diols: The Formation of Diesters

Esterification is a fundamental chemical reaction in which a carboxylic acid reacts with an alcohol in the presence of an acid catalyst to form an ester and water. libretexts.orglibretexts.org When the alcohol is a diol, meaning it contains two hydroxyl (-OH) groups, it can react with a carboxylic acid to form a diester. wikipedia.org

The process involves the reaction of each hydroxyl group on the diol with a molecule of the carboxylic acid. wikipedia.org This can be achieved through a direct, acid-catalyzed reaction between the diol and the carboxylic acid or via transesterification with an ester of the acid. google.com To form a diester like 1,4-Butanediol, dipropionate, 1,4-Butanediol is reacted with two equivalents of propionic acid (or a derivative like propionyl chloride). The reaction results in the formation of ester linkages at both ends of the butanediol (B1596017) backbone. ontosight.ai This process is reversible and is a type of condensation reaction, where a small molecule, typically water, is eliminated. libretexts.org The formation of diesters is a common strategy in polymer chemistry; for example, the reaction between a diol and a dicarboxylic acid leads to the formation of polyesters, a major class of commercial polymers. libretexts.orglibretexts.org

Structural Elucidation and Chemical Identity of this compound

This compound is the diester formed from the reaction of 1,4-Butanediol with two molecules of propionic acid. ontosight.ai Its structure consists of a central four-carbon butane (B89635) chain linked at the 1 and 4 positions to propionate (B1217596) groups through ester bonds. ontosight.ai The chemical identity of a compound is precisely defined by its various names, registration numbers, and molecular properties. Spectroscopic methods, such as Infrared (IR) spectroscopy, are used to confirm the structure of the compound. nih.govnist.gov

Below are tables detailing the chemical identifiers and computed properties for this compound.

Table 1: Chemical Identity of this compound

| Identifier | Value |

| IUPAC Name | 4-propanoyloxybutyl propanoate |

| Molecular Formula | C₁₀H₁₈O₄ |

| CAS Registry Number | 1572-92-5 |

| InChI | InChI=1S/C10H18O4/c1-3-9(11)13-7-5-6-8-14-10(12)4-2/h3-8H2,1-2H3 |

| InChIKey | ADGOOVVFTLKVKH-UHFFFAOYSA-N |

| SMILES | CCC(=O)OCCCCOC(=O)CC |

| Synonyms | Butane-1,4-diyl dipropanoate, 1,4-BUTANEDIOL DIPROPIONATE |

Data sourced from PubChem and NIST Chemistry WebBook. nih.govnist.gov

Table 2: Physical and Computed Properties of this compound| Property | Value |

| Molecular Weight | 202.25 g/mol |

| Exact Mass | 202.12050905 Da |

| XLogP3 | 1.7 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 7 |

Data sourced from PubChem. nih.gov

Current Research Landscape and Academic Motivations for Studying this compound

The study of this compound is driven by interest in its potential applications across several fields, including biotechnology, cosmetics, and pharmaceuticals. ontosight.ai The primary motivation for converting 1,4-Butanediol into its dipropionate diester is to alter its physicochemical properties. ontosight.ai Esterification significantly increases the compound's lipophilicity (its ability to dissolve in fats, oils, and lipids), which can enhance its solubility and permeability through biological membranes compared to the parent diol. ontosight.ai

In the pharmaceutical field, this modified lipophilicity makes this compound a candidate for use as a prodrug. ontosight.ai A prodrug is an inactive compound that is converted into an active drug within the body. The propionate groups could potentially serve as protecting groups that are later cleaved by enzymes, or they could influence the pharmacokinetic profile of an active molecule. ontosight.ai There is also research interest in its use as a chemical intermediate for the synthesis of more complex drug molecules. ontosight.ai

Within the cosmetics industry, its properties suggest potential use as an emollient and moisturizing agent in skincare products. ontosight.ai In the field of biotechnology, research may explore its incorporation into novel biocompatible or biodegradable polymers. ontosight.ai The general class of esters to which this compound belongs is often considered to have relatively low toxicity, making them attractive for these applications, though specific toxicological studies are always required. ontosight.ai

Structure

3D Structure

Properties

CAS No. |

1572-92-5 |

|---|---|

Molecular Formula |

C10H18O4 |

Molecular Weight |

202.25 g/mol |

IUPAC Name |

4-propanoyloxybutyl propanoate |

InChI |

InChI=1S/C10H18O4/c1-3-9(11)13-7-5-6-8-14-10(12)4-2/h3-8H2,1-2H3 |

InChI Key |

ADGOOVVFTLKVKH-UHFFFAOYSA-N |

SMILES |

CCC(=O)OCCCCOC(=O)CC |

Canonical SMILES |

CCC(=O)OCCCCOC(=O)CC |

Synonyms |

1,4-Butanediol dipropionate |

Origin of Product |

United States |

Synthesis Methodologies for 1,4 Butanediol, Dipropionate

The creation of 1,4-Butanediol (B3395766), dipropionate is fundamentally achieved through the formation of ester bonds between 1,4-Butanediol and a propionyl source, typically propionic acid or its esters. The primary methods include direct esterification, transesterification, and enzymatic synthesis, each offering distinct advantages and challenges.

Esterification Reactions of 1,4-Butanediol with Propionic Acid

Direct esterification, often referred to as Fischer esterification, is a foundational method for synthesizing 1,4-Butanediol, dipropionate. This process involves the reaction of 1,4-Butanediol with two molar equivalents of propionic acid, typically in the presence of an acid catalyst. The reaction proceeds in two sequential steps: the formation of the monoester (4-hydroxybutyl propionate) followed by the formation of the diester.

Transesterification Routes for Dipropionate Synthesis

Transesterification provides an alternative pathway to this compound, using a propionate (B1217596) ester (such as methyl propionate or ethyl propionate) as the acyl donor instead of propionic acid. This method can be advantageous as it avoids the production of water, which can simplify product purification and prevent water-related side reactions. The reaction involves the exchange of the alcohol group of the starting ester with 1,4-Butanediol.

Similar to direct esterification, the process is a series of two consecutive, reversible reactions, first forming the monoester and then the diester. researchgate.net To achieve a high yield of the dipropionate, a significant molar excess of the starting propionate ester is typically used to shift the equilibrium towards the desired product. nih.gov The byproduct of this reaction is a simple alcohol (e.g., methanol (B129727) or ethanol), which is generally more volatile and easier to remove than water.

Enzymatic Synthesis Approaches

Enzymatic synthesis has emerged as a green and highly selective method for producing esters. Lipases are commonly employed as biocatalysts for the esterification of 1,4-Butanediol. A widely used and effective catalyst for such reactions is Novozym 435, an immobilized lipase (B570770) from Candida antarctica. researchgate.net

This method offers several benefits, including high selectivity, which minimizes byproduct formation, and mild reaction conditions (lower temperatures), which reduces energy consumption and prevents thermal degradation of reactants and products. researchgate.net The synthesis can often be performed in a solvent-free system, which simplifies the process and reduces waste. researchgate.net The immobilized nature of the enzyme allows for easy separation from the reaction mixture and potential for recycling, thereby lowering operational costs. researchgate.net

Research on the enzymatic synthesis of a similar diester, 1,4-butanediol dilevulinate, has shown that reaction parameters significantly influence the yield. The optimal conditions identified in one study are presented in the table below.

| Parameter | Condition Range Studied | Optimal Condition | Effect on Yield |

|---|---|---|---|

| Reaction Temperature | 40 - 80 °C | 60 °C | Yield increases up to 60 °C, then decreases due to potential enzyme deactivation. |

| Enzyme Dosage | 1% - 5% (by weight of substrates) | 4% | Higher dosage increases reaction rate and yield up to an optimal point. |

| Molar Ratio (Acid:Diol) | 1.8:1 - 2.6:1 | 2.2:1 | A slight excess of the acid component favors the formation of the diester. |

| Reaction Time | 0 - 12 hours | 8 hours | Yield increases with time until equilibrium is approached. |

Catalysis in this compound Synthesis

Homogeneous Catalysis Systems

Homogeneous catalysts are soluble in the reaction medium. For the esterification of 1,4-Butanediol, strong mineral acids such as sulfuric acid (H₂SO₄) are commonly used. researchgate.net The catalyst functions by protonating the carbonyl oxygen of the propionic acid, which increases its electrophilicity and makes it more susceptible to nucleophilic attack by the hydroxyl groups of 1,4-Butanediol.

While effective in accelerating the reaction, homogeneous catalysts present significant drawbacks. They are difficult to separate from the product mixture, requiring neutralization and washing steps that can generate substantial waste. Furthermore, mineral acids are corrosive, posing challenges for reactor materials, and can promote side reactions like the formation of THF. google.com

Heterogeneous Catalysis for Enhanced Efficiency

Heterogeneous catalysts exist in a different phase from the reactants, typically as a solid in a liquid reaction mixture. This characteristic offers major advantages, including ease of separation by simple filtration, potential for continuous operation in packed-bed reactors, and reduced corrosion and waste disposal problems. researchgate.net

For the synthesis of this compound, solid acid catalysts are particularly relevant. Ion-exchange resins, such as Amberlyst-15, are widely used and have proven effective for various esterification and transesterification reactions involving diols. researchgate.netresearchgate.netkorea.ac.kr These resins are sulfonic acid-functionalized polymers that provide acidic sites for catalysis while being easily contained and reused. arkat-usa.org Other solid acid catalysts, such as clay-supported heteropoly acids, have also been successfully used for the esterification of propanoic acid with diols, demonstrating high conversion rates and stability. rsc.org

The performance of these catalysts can be influenced by factors such as catalyst loading, reactant molar ratios, and temperature. researchgate.net

| Catalyst Type | Specific Catalyst Example | Reaction | Key Findings/Performance | Reference |

|---|---|---|---|---|

| Homogeneous | Sulfuric Acid (H₂SO₄) | Esterification of 1,4-Butanediol with Levulinic Acid | Achieved a diester content of 47.07% under optimized conditions. | researchgate.net |

| Heterogeneous (Ion-Exchange Resin) | Amberlyst-15 | Esterification of 1,4-Butanediol with Acrylic Acid | Effective catalyst; reaction rate strongly dependent on pressure for water removal. | korea.ac.kr |

| Heterogeneous (Ion-Exchange Resin) | Amberlyst 36 | Esterification of 2,3-Butanediol with Acetic Acid | Effective for diester synthesis; allowed for kinetic and thermodynamic modeling. | researchgate.net |

| Heterogeneous (Heteropoly Acid) | Cs₂.₅H₀.₅PW₁₂O₄₀/K-10 Clay | Esterification of Propanoic Acid with 1,2-Propanediol | Stable and reusable catalyst, yielding the diester at 180 °C. | rsc.org |

| Biocatalyst (Immobilized Lipase) | Novozym 435 | Esterification of 1,4-Butanediol with Levulinic Acid | Achieved a diester content of 84.34% under mild, optimized conditions. | researchgate.net |

Biocatalytic Systems in Esterification

The use of biocatalysts, particularly enzymes, in the synthesis of esters like this compound offers a green and highly selective alternative to conventional chemical methods. Lipases are the most commonly employed enzymes for such esterification reactions due to their stability in organic solvents and broad substrate specificity.

Research into analogous enzymatic esterifications provides significant insights. For instance, the synthesis of a novel levulinic acid 1,4-butanediol ester (LBE) was successfully carried out using an enzymatic method, which resulted in a high yield of 87.33% and fewer by-products compared to chemical synthesis. nih.gov In that study, the immobilized lipase Novozym 435 was identified as an effective catalyst. nih.gov Similarly, lipases have been utilized for the enantioselective esterification of 2,3-di(arylmethyl)-1,4-butanediol derivatives with vinyl acetate (B1210297), demonstrating the high degree of selectivity achievable with biocatalytic systems. researchgate.net

The production of geranyl propionate through the enzymatic esterification of geraniol and propionic acid also highlights the potential of this method. researchgate.net In a solvent-free system using a commercial lipase, a reaction conversion of about 93% was achieved. researchgate.net These examples strongly suggest that an enzymatic route for this compound production would be highly feasible, likely utilizing an immobilized lipase like Novozym 435 to facilitate the reaction between 1,4-Butanediol and propionic acid under mild conditions.

Reaction Kinetics and Mechanisms of Diester Formation

The formation of this compound from 1,4-Butanediol and propionic acid is a consecutive, reversible reaction. The process involves two main steps: the formation of the monoester (1-hydroxy-4-propionoxybutane) followed by the formation of the diester.

Reaction Scheme:

HO-(CH₂)₄-OH + CH₃CH₂COOH ⇌ HO-(CH₂)₄-OOCCH₂CH₃ + H₂O

HO-(CH₂)₄-OOCCH₂CH₃ + CH₃CH₂COOH ⇌ CH₃CH₂COO-(CH₂)₄-OOCCH₂CH₃ + H₂O

A study on the esterification of 1,4-butanediol with acrylic acid confirmed this two-step consecutive, reversible reaction mechanism. tandfonline.com

Kinetic Modeling of Esterification Processes

To describe the kinetics of such diesterification reactions, various models can be employed. The choice of model often depends on the catalyst system (homogeneous or heterogeneous) and the reaction conditions.

Pseudo-Homogeneous (PH) Model: This model is often used for homogeneously catalyzed reactions, such as with sulfuric acid. The esterification of 1,4-butanediol with acrylic acid was successfully described using a model where each step follows a first-order rate expression with respect to each component. tandfonline.com In a study on the monoesterification between terephthalic acid and 1,4-butanediol, a pseudo-homogeneous kinetic model also provided a good agreement with experimental data. researchgate.net

Langmuir-Hinshelwood (LH) and Eley-Rideal (ER) Models: These models are more applicable to heterogeneously catalyzed reactions, such as those using ion-exchange resins or immobilized enzymes. They account for the adsorption of reactants onto the catalyst surface. For the transesterification of 1,4-butanediol with methyl acetate over an ion-exchange resin, three kinetic models (PH, LH, and ER) were tested, with the ER model providing the best correlation with experimental data. researchgate.net An ER mechanism involves the reaction of a molecule in the bulk phase with an adsorbed molecule on the catalyst surface. In one such case, the proposed mechanism involved the surface reaction of a protonated ester with an alcohol from the bulk as the rate-determining step. researchgate.net

The development of a kinetic model requires determining the reaction orders for the reactants and the rate constants for each reaction step. For the monoesterification of 1,4-butanediol with terephthalic acid, the reaction order for 1,4-butanediol was found to be 0.9, while the order for the acid varied with the catalyst used. researchgate.net

Investigation of Rate-Determining Steps

First Esterification: The formation of the monoester could be the slowest step, after which the second esterification proceeds rapidly.

Second Esterification: The formation of the diester from the monoester might be sterically hindered or electronically less favorable, making it the RDS.

In many acid-catalyzed polyesterifications, the surface reaction between an adsorbed alcohol and an acid is considered the rate-controlling step. researchgate.net

Influence of Reaction Parameters on Yield and Selectivity

The yield of this compound and the selectivity towards the diester over the monoester are significantly influenced by several key reaction parameters.

Temperature: Increasing the reaction temperature generally increases the reaction rate. However, for reversible reactions like esterification, excessively high temperatures can negatively impact the equilibrium constant and may promote side reactions, such as the dehydration of 1,4-butanediol to form tetrahydrofuran (B95107). researchgate.net An optimal temperature is therefore sought to maximize the rate while maintaining high yield. For the enzymatic synthesis of levulinic acid 1,4-butanediol ester, 50°C was determined to be the optimum temperature. nih.gov

Catalyst Concentration: The reaction rate typically increases with catalyst concentration up to a certain point. researchgate.net Beyond an optimal level, the rate may plateau or even decrease due to factors like catalyst aggregation or, in the case of some liquid catalysts, increased side reactions. researchgate.netresearchgate.net For biodiesel production from beef tallow, the best catalyst concentration was found to be 3 wt% of the oil. neliti.com

Reactant Molar Ratio: The molar ratio of propionic acid to 1,4-butanediol is a critical parameter. According to Le Chatelier's principle, using an excess of one reactant (usually the acid, which can sometimes be more easily removed) can shift the equilibrium towards the products, thereby increasing the conversion of the limiting reactant. In the enzymatic synthesis of geranyl propionate, an excess of the alcohol was shown to lead to nearly complete conversion. researchgate.net

The table below summarizes findings on the influence of reaction parameters from analogous esterification systems.

| Parameter | System | Observation | Reference |

|---|---|---|---|

| Temperature | Enzymatic synthesis of Levulinic acid 1,4-butanediol ester | Optimal temperature found to be 50°C. Higher temperatures did not significantly improve conversion. | nih.gov |

| Catalyst Concentration | Enzymatic synthesis of Levulinic acid 1,4-butanediol ester | Diester conversion increased with enzyme loading from 1% to 5%. | nih.gov |

| Reactant Molar Ratio | Enzymatic synthesis of Geranyl propionate | An excess of alcohol (geraniol to propionic acid molar ratio of 3:1) optimized the production. | researchgate.net |

| Reaction Time | Enzymatic synthesis of Levulinic acid 1,4-butanediol ester | Optimal yield of 87.33% was achieved after 7 hours. | nih.gov |

Process Engineering and Optimization for Scalable Production

Scaling up the production of this compound from the laboratory to an industrial scale requires careful consideration of process engineering principles, particularly reactor design and configuration.

Reactor Design and Configuration

The choice of reactor is pivotal for achieving high efficiency, yield, and purity in a cost-effective manner. For the liquid-phase esterification to produce this compound, several reactor types are suitable.

Stirred-Tank Reactor (STR): Operating in batch or continuous mode (CSTR), this is a common choice for liquid-phase reactions. STRs provide good mixing and temperature control. For the esterification of n-propionic acid and 2-propanol, a stirred and temperature-controlled batch reactor was utilized for kinetic studies. jetir.org A key challenge in using STRs for this reversible reaction is the continuous removal of the water by-product to drive the reaction to completion. This can be achieved by techniques such as reactive distillation or by operating under a vacuum.

Packed Bed Reactor (PBR): For continuous production using a solid catalyst (heterogeneous catalysis), such as an ion-exchange resin or immobilized enzyme, a PBR is often preferred. In this setup, the liquid reactants are passed through a stationary bed of the catalyst. PBRs can offer high conversion rates and simplify catalyst separation from the product stream. The design of reactors for the production of 1,4-butanediol often involves packed catalyst beds. northwestern.edu

Reactive Distillation Column: This integrated approach combines reaction and separation in a single unit. As the ester is formed, the water by-product is continuously removed by distillation, which effectively shifts the reaction equilibrium towards the product side, leading to very high conversions. This is particularly advantageous for equilibrium-limited reactions like esterification.

Separation and Purification Techniques for 1,4-Butanediol

The purification of 1,4-Butanediol, particularly from aqueous streams generated during both chemical synthesis and fermentation processes, is a critical and often energy-intensive step. google.com Distillation is a conventional and widely used method for purifying BDO. googleapis.com However, its effectiveness can be hampered by the presence of impurities with boiling points close to that of BDO or those that form azeotropic mixtures. googleapis.com For fermentation broths, which are often dilute, removing large amounts of water via distillation is a major cost driver. researchgate.net

To address these challenges, various alternative and complementary separation techniques are employed:

Liquid-Liquid Extraction : This technique is used to recover BDO from aqueous solutions. google.comswgdrug.org Solvents like methylene (B1212753) chloride or chloroform can be used to extract BDO. swgdrug.org The process involves combining the aqueous BDO stream with a solvent stream, allowing for the separation of BDO into the solvent phase. google.com

Melt Crystallization : This method is used for purifying crude BDO by taking advantage of differences in freezing points between BDO and its impurities. googleapis.com The process involves crystallizing the BDO and then "sweating" the crystals to remove trapped impurities, which can be particularly effective for removing impurities that are difficult to separate by distillation. googleapis.com

Chromatography : Gas chromatography is a viable method for the separation and quantitative analysis of BDO, often used in laboratory settings to ensure purity. swgdrug.org

These techniques are often used in combination to achieve the high purity required for polymer-grade BDO. For instance, an initial extraction or membrane filtration step might be used to concentrate the BDO and remove bulk impurities, followed by a final distillation or melt crystallization step for fine purification.

Continuous Flow Synthesis Methods

Continuous flow chemistry is increasingly being applied to chemical synthesis for its advantages in efficiency, safety, and scalability. In the context of 1,4-Butanediol and its derivatives, continuous flow processes offer enhanced control over reaction parameters, leading to higher yields and selectivity. researchgate.net

One application involves the continuous hydrogenation of precursors like 1,4-butynediol or succinic acid esters. google.compatsnap.com For example, a continuous process for preparing BDO from bio-based succinic acid involves several integrated stages:

Esterification : Bio-based succinic acid is continuously reacted with methanol to form succinic acid monomethyl ester and subsequently dimethyl succinate. patsnap.com

Hydrogenation : The resulting diester mixture is fed into a hydrogenation reactor where it is converted into γ-butyrolactone (GBL) and then to 1,4-Butanediol in a cascade reaction. patsnap.com

Continuous flow systems are also utilized in the upgrading of BDO itself. For instance, the oxidative cyclization of 1,4-Butanediol to γ-butyrolactone can be performed under continuous flow conditions, which can increase the space-time yield and selectivity towards the desired product. researchgate.netresearchgate.net The use of packed-bed reactors in such processes allows for efficient catalyst use and easy product separation. researchgate.net

Green Chemistry Principles in 1,4-Butanediol Production

The production of 1,4-Butanediol is undergoing a significant transformation guided by the principles of green chemistry. researchgate.net The focus is on reducing the environmental impact of traditional petrochemical processes, which are energy-intensive and contribute to greenhouse gas emissions. nih.govmdpi.com This shift involves developing processes that use renewable resources, minimize waste, and improve energy efficiency. ed.ac.uk

Utilization of Renewable Feedstocks (e.g., Bio-based 1,4-Butanediol)

A cornerstone of green BDO production is the switch from fossil fuels to renewable feedstocks. Bio-based BDO is produced via the fermentation of sugars derived from biomass sources like sugarcane, corn, or lignocellulosic materials such as wheat straw. upenn.edunih.gov

Several companies have commercialized processes using genetically engineered microorganisms, such as Escherichia coli, to convert these sugars directly into BDO. blogspot.comupenn.edu This biological route is advantageous as it operates under milder conditions than traditional chemical synthesis and can significantly reduce greenhouse gas emissions. ed.ac.ukeuropabio.org For example, a life cycle assessment showed that bio-based BDO produced from wheat straw offers a general reduction in environmental impacts compared to its fossil-based counterpart. nih.gov

Another bio-based pathway involves the fermentation of sugars to produce succinic acid, which is then catalytically hydrogenated to yield BDO. blogspot.comrsc.org The quality of BDO derived from these renewable raw materials is comparable to that of petrochemical-based BDO, making it a viable substitute for use in high-performance applications like plastics and elastic fibers. k-online.com

| Production Route | Feedstock | Key Process | Advantages | Companies/Developers |

|---|---|---|---|---|

| Reppe Process | Acetylene (B1199291), Formaldehyde | Chemical Synthesis | Mature technology, high yield chemicalbook.com | Traditional Producers |

| Davy Process | Maleic Anhydride (from n-butane) | Chemical Synthesis | Commonly used in new plants blogspot.compatsnap.com | Traditional Producers |

| Direct Fermentation | Sugars (from biomass) | Biocatalysis (Engineered Microbes) | Renewable, lower GHG emissions europabio.org | Genomatica, BASF, Novamont blogspot.com |

| Indirect Fermentation | Sugars (from biomass) | Fermentation to Succinic Acid, then Hydrogenation | Utilizes bio-based intermediate blogspot.comlandbiotech.com | Shandong Lantian Biotechnology blogspot.comlandbiotech.com |

Solvent-Free or Low-Solvent Synthesis Approaches

Green chemistry emphasizes minimizing or eliminating the use of hazardous solvents. In BDO production, this can be achieved in several ways. Fermentation processes for bio-based BDO inherently use water as the reaction medium, avoiding organic solvents.

Energy Efficiency and Atom Economy Considerations

Improving energy efficiency is crucial for the sustainability of BDO production. Traditional petrochemical routes are known to be energy-intensive. mdpi.com Bio-based production offers potential energy savings, although the downstream purification of BDO from dilute fermentation broths remains an energy-intensive step. researchgate.net To mitigate this, biorefineries are designed with integrated energy recovery systems. For example, a biorefinery producing BDO from cardoon lignocellulosic biomass was designed to cover approximately 83% of its thermal energy demand and 78% of its electricity demand through internal energy recovery. mdpi.com

Atom economy, a measure of how much of the reactants end up in the final desired product, is another key green chemistry metric. Direct fermentation pathways from sugars to BDO are being continuously optimized through metabolic engineering to maximize the carbon yield, directing more of the feedstock's carbon into the final product and minimizing by-products. researchgate.netnih.gov Similarly, catalytic routes are chosen for their high selectivity. For example, the one-pot conversion of 1,4-anhydroerythritol (a biomass derivative) to BDO using mixed catalysts has been shown to achieve yields of around 90%, demonstrating high atom economy. rsc.org

| Principle | Application in BDO Production | Example/Benefit |

|---|---|---|

| Renewable Feedstocks | Using biomass-derived sugars instead of fossil fuels. | Reduces fossil fuel dependency and carbon footprint. mdpi.comnih.gov |

| Energy Efficiency | Integrated heat and power recovery in biorefineries. | A model biorefinery covered ~83% of its thermal demand internally. mdpi.com |

| Atom Economy | Optimizing metabolic pathways and catalytic reactions. | One-pot catalytic synthesis from a bio-derivative achieved ~90% yield. rsc.org |

| Safer Solvents/Processes | Aqueous fermentation; solvent-free purification methods. | Avoids hazardous organic solvents like methylene chloride. googleapis.comswgdrug.org |

Chemical Reactivity and Derivatization Studies of 1,4 Butanediol, Dipropionate

Hydrolysis Kinetics and Mechanisms

The hydrolysis of 1,4-Butanediol (B3395766), dipropionate involves the cleavage of the ester bonds to yield 1,4-Butanediol and two equivalents of propionic acid. This reaction can be catalyzed by either acid or base and is reversible in nature.

Under acidic conditions, the mechanism involves the protonation of the carbonyl oxygen of the ester, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon and leading to the formation of a tetrahedral intermediate. Subsequent proton transfer and elimination of 1,4-Butanediol regenerates the acid catalyst and produces propionic acid. The kinetics of acid-catalyzed hydrolysis of aliphatic esters, such as propionates, are influenced by factors like temperature and the steric and electronic effects of the substituent groups. ias.ac.in

Base-catalyzed hydrolysis, or saponification, is an irreversible process that proceeds via the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate, which then collapses to form a carboxylate salt (propionate) and 1,4-Butanediol. The rate of this reaction is dependent on the concentration of both the ester and the base. Studies on the hydrolysis of other propionate (B1217596) esters have shown that the reaction kinetics can be effectively modeled and are influenced by reaction conditions such as temperature and catalyst concentration. researchgate.net

The degradation of some dipropionate esters, like betamethasone (B1666872) dipropionate, has been shown to follow first-order kinetics and can involve deacylation at either ester position, followed by further hydrolysis. nih.gov This suggests that the hydrolysis of 1,4-Butanediol, dipropionate may proceed in a stepwise manner.

Table 1: Illustrative Reaction Conditions for the Hydrolysis of this compound

| Condition | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis (Saponification) |

| Catalyst | Strong acid (e.g., H₂SO₄, HCl) | Strong base (e.g., NaOH, KOH) |

| Solvent | Aqueous solution, often with a co-solvent like dioxane or acetone (B3395972) to improve solubility | Aqueous solution or alcohol-water mixture |

| Temperature | Typically elevated (e.g., 50-100 °C) to increase the reaction rate | Can proceed at room temperature, but is often heated to accelerate the reaction |

| Products | 1,4-Butanediol and Propionic acid | 1,4-Butanediol and a Propionate salt (e.g., Sodium propionate) |

Transesterification Reactions with Other Alcohols or Esters

Transesterification is a process where the alkoxy group of an ester is exchanged with the alkoxy group of another alcohol. In the case of this compound, this reaction can be used to synthesize different esters of propionic acid and different diols. The reaction is typically catalyzed by an acid or a base. wikipedia.org

The mechanism of acid-catalyzed transesterification is similar to that of acid-catalyzed hydrolysis, with an alcohol acting as the nucleophile instead of water. masterorganicchemistry.com Base-catalyzed transesterification involves the reaction of an alkoxide with the ester. masterorganicchemistry.com The equilibrium of the reaction can be shifted towards the products by using a large excess of the reactant alcohol or by removing one of the products as it is formed. wikipedia.org

For instance, the reaction of this compound with an excess of methanol (B129727) in the presence of a suitable catalyst would yield methyl propionate and 1,4-Butanediol. Conversely, reaction with a higher boiling diol could displace 1,4-Butanediol.

Table 2: Examples of Transesterification Reactions of this compound

| Reactant | Catalyst | Expected Products |

| Excess Methanol | Acid (e.g., H₂SO₄) or Base (e.g., NaOCH₃) | Methyl propionate and 1,4-Butanediol |

| Ethylene Glycol | Acid or Base | Ethylene glycol dipropionate and 1,4-Butanediol |

| High molecular weight alcohol (e.g., Cetyl alcohol) | Acid or Base | Cetyl propionate and 1,4-Butanediol |

Polymerization Potential of this compound

The propionate groups of this compound are generally not susceptible to further reaction in typical polycondensation reactions. Polycondensation polymers, such as polyesters, are typically formed by the reaction of monomers containing two reactive functional groups, such as hydroxyl and carboxyl groups, or their derivatives. The propionate group is a saturated ester and lacks a readily reactive site for further chain-growth in a polycondensation process.

Therefore, this compound is not a suitable monomer for the synthesis of high molecular weight polyesters through the reaction of its propionate groups.

While this compound itself is not a typical monomer for copolymerization, it could potentially be incorporated into a polymer structure through other mechanisms. For example, in free-radical polymerization, it might act as a chain transfer agent, although this is not a common application.

A more plausible route for the incorporation of the 1,4-butanediol and propionic acid moieties into a copolymer would be to first hydrolyze the this compound into its constituent alcohol and acid, and then use these as comonomers in a conventional polycondensation reaction.

Other Selective Chemical Transformations

Beyond hydrolysis and transesterification, the ester groups of this compound can undergo other selective chemical transformations. One such reaction is reduction, typically using a strong reducing agent like lithium aluminum hydride (LiAlH₄). The reduction of the ester groups would yield 1,4-Butanediol and 1-propanol.

Another potential transformation is the reaction with organometallic reagents, such as Grignard reagents. The reaction of a Grignard reagent with the ester groups would lead to the formation of tertiary alcohols. For example, the reaction with an excess of methylmagnesium bromide would yield 1,4-butanediol and 2-methyl-2-propanol after an aqueous workup.

Advanced Functional Applications and Materials Science Perspectives of 1,4 Butanediol, Dipropionate

Role as a Chemical Intermediate in Specialized Synthesis

1,4-Butanediol (B3395766), dipropionate, as a derivative of 1,4-Butanediol (BDO), serves as a versatile chemical intermediate in various specialized syntheses. The foundational molecule, BDO, is a colorless, viscous liquid that is a staple in the production of a wide array of commercially significant chemicals and polymers. wikipedia.orgchemicalbook.com The transformation of BDO into its dipropionate ester modifies its reactivity and physical properties, opening avenues for its use in more specialized applications.

The core of its function as an intermediate lies in the reactivity of the ester linkages and the underlying four-carbon chain. While BDO's primary hydroxyl groups are highly reactive in polymerization and other chemical reactions, the dipropionate ester offers a different set of reaction possibilities. dcc.com.twark-chem.co.jp For instance, it can undergo transesterification reactions, allowing for the incorporation of the butanediol (B1596017) moiety into different polymer backbones or the synthesis of other specialty esters.

A significant application of the parent compound, BDO, is in the synthesis of tetrahydrofuran (B95107) (THF) through dehydration and γ-butyrolactone (GBL) via dehydrogenation. wikipedia.orgchemicalbook.com Although 1,4-Butanediol, dipropionate is not directly used for these high-volume chemicals, it can be a precursor in multi-step syntheses where controlled release or modified reactivity of the butanediol structure is desired.

The following table summarizes the key reactive transformations of the parent compound, 1,4-Butanediol, which provides a basis for understanding the potential synthetic utility of its dipropionate derivative.

| Precursor | Reaction Type | Product(s) | Significance of Product(s) |

| 1,4-Butanediol | Dehydration | Tetrahydrofuran (THF) | Important industrial solvent and monomer for polytetramethylene ether glycol (PTMEG). wikipedia.orgdcc.com.tw |

| 1,4-Butanediol | Dehydrogenation | γ-Butyrolactone (GBL) | Precursor to N-methyl-2-pyrrolidone (NMP) and other solvents and polymers. wikipedia.orgdcc.com.tw |

| 1,4-Butanediol | Esterification | Polyesters (e.g., PBT) | High-performance engineering thermoplastics. bloomtechz.com |

| 1,4-Butanediol | Reaction with Diisocyanates | Polyurethanes | Versatile elastomers, foams, and coatings. gantrade.comgantrade.com |

Contributions to Polymer Systems

This compound is expected to function as a plasticizer, an additive that increases the flexibility and durability of polymers. solubilityofthings.com While its direct applications are not extensively documented, the principles of plasticization suggest its utility in various polymer systems, most notably with polyvinyl chloride (PVC) and cellulose acetate (B1210297). bojiechemical.compolimi.it The parent compound, 1,4-butanediol, is used in the manufacture of plasticizers.

Plasticizers work by embedding themselves between the polymer chains, spacing them apart and thus lowering the glass transition temperature (Tg). This makes the material softer and more pliable. The effectiveness of a plasticizer depends on its compatibility with the polymer, its molecular weight, and its chemical structure.

The dipropionate ester structure of this compound, with its alkyl chains, would likely enhance its compatibility with non-polar to moderately polar polymers compared to the highly polar 1,4-Butanediol. It is anticipated to be an effective plasticizer for polymers such as PVC, where it can improve flexibility for applications like films and wire coatings. bojiechemical.com In the case of cellulose acetate, a bio-based polymer that is inherently brittle, plasticizers are essential for processing and for achieving desired mechanical properties. polimi.itnih.gov Low molecular weight esters are often used for this purpose. polimi.it

The following table outlines the expected plasticizing effects of this compound on key polymer matrices.

| Polymer Matrix | Expected Effect of this compound | Potential Applications |

| Polyvinyl Chloride (PVC) | Increased flexibility and workability. bojiechemical.com | Flexible films, wire insulation, tubing. |

| Cellulose Acetate | Reduced brittleness, improved melt processing. polimi.it | Films, fibers, molded articles. |

In the realm of polyurethanes and elastomers, 1,4-Butanediol is a widely used chain extender. gantrade.comgantrade.comtri-iso.com Chain extenders are low molecular weight diols or diamines that react with isocyanate groups to form the "hard segments" of polyurethane elastomers. gantrade.com These hard segments provide structural integrity and influence the final mechanical properties of the polymer. gantrade.comgantrade.com

While this compound does not have the free hydroxyl groups of BDO to act as a traditional chain extender, it can be used as a modifier. Its incorporation into a polyurethane formulation, perhaps as part of a polyester polyol, would introduce flexible side chains. This could lead to a decrease in hardness and an increase in the elastomeric properties of the final material. The propionate (B1217596) groups would disrupt the packing of the polymer chains, leading to a softer, more flexible polyurethane.

The properties of polyurethanes are highly tunable based on the choice of polyol, isocyanate, and chain extender. mdpi.com The use of a modified diol like this compound would offer another tool for formulators to fine-tune the performance characteristics of polyurethanes and other elastomers.

The table below compares the role of 1,4-Butanediol as a traditional chain extender with the potential role of its dipropionate derivative as a modifier.

| Compound | Role in Polyurethane | Effect on Polymer Structure | Impact on Properties |

| 1,4-Butanediol | Chain Extender | Forms crystalline "hard segments" with isocyanates. gantrade.comgantrade.com | Increases hardness, strength, and thermal stability. gantrade.comgantrade.com |

| This compound | Modifier | Introduces flexible side chains, disrupts hard segment packing. | Potentially increases flexibility, lowers hardness, and modifies elastomeric behavior. |

1,4-Butanediol is a fundamental building block for a variety of polyesters, most notably polybutylene terephthalate (B1205515) (PBT), a high-performance engineering thermoplastic. bloomtechz.com It is also used in the synthesis of other polyesters, including biodegradable polymers like poly(butylene succinate) (PBS) and poly(butylene adipate) (PBA). pittstate.edumtak.hu

This compound can be incorporated into polyester formulations through transesterification reactions. By reacting with other diols and dicarboxylic acids or their esters, the butanediol dipropionate can be integrated into the polyester backbone. This would introduce the flexible four-carbon butylene unit along with the propionate side groups, which would influence the final properties of the polyester.

The presence of the propionate groups would likely reduce the crystallinity of the polyester compared to a similar formulation using only 1,4-Butanediol. This would result in a more amorphous and flexible material with a lower melting point. This approach could be used to create copolyesters with tailored properties for specific applications, such as adhesives, coatings, or flexible packaging.

The following table presents a comparison of polyesters synthesized with 1,4-Butanediol versus those potentially modified with this compound.

| Polyester Type | Monomers | Key Properties | Potential Applications |

| Polybutylene Terephthalate (PBT) | 1,4-Butanediol, Terephthalic Acid | High strength, stiffness, and thermal stability. bloomtechz.com | Automotive parts, electrical components. |

| Modified Polyester | This compound, other diols and diacids | Potentially lower crystallinity, increased flexibility, lower melting point. | Adhesives, coatings, flexible films. |

| Poly(butylene succinate) (PBS) | 1,4-Butanediol, Succinic Acid | Biodegradable, good mechanical properties. bloomtechz.compittstate.edu | Packaging, biomedical materials. pittstate.edu |

Solvent Applications in Niche Chemical Processes

1,4-Butanediol is a high-boiling, low-toxicity solvent with good solvency for a range of substances. chemicalbook.combojiechemical.com It is miscible with water and many organic solvents. chemicalbook.comsolubilityofthings.com The dipropionate ester of 1,4-Butanediol would have significantly different solvent properties. The ester groups make the molecule less polar than the diol, reducing its miscibility with water while increasing its solubility in non-polar organic solvents. dcc.com.tw

These properties make this compound a candidate for use as a specialty solvent in niche chemical processes where a high-boiling, non-polar to moderately polar solvent is required. It could be used as a reaction medium for organic syntheses, particularly for reactions involving non-polar reactants that have limited solubility in more common solvents. Its high boiling point would also make it suitable for high-temperature reactions.

Furthermore, it could find use as a coalescing agent in paints and coatings, helping the polymer particles to fuse together to form a continuous film. Its low volatility would mean that it evaporates slowly, allowing for better film formation.

The table below compares the solvent properties of 1,4-Butanediol and its dipropionate derivative.

| Property | 1,4-Butanediol | This compound (Expected) |

| Polarity | High | Low to Moderate |

| Water Solubility | Miscible chemicalbook.comsolubilityofthings.com | Low |

| Boiling Point | 230 °C solubilityofthings.com | High |

| Potential Applications | Solvent for coatings, inks, adhesives. bojiechemical.com | Specialty reaction medium, coalescing agent. |

Formulation Additives for Coatings, Adhesives, and Resins

In the formulation of coatings, adhesives, and resins, various additives are used to achieve the desired performance characteristics. 1,4-Butanediol itself is used as a reactive diluent in coatings to improve adhesion and hardness. It is also a component in the synthesis of the polymers that form the basis of these formulations, such as polyurethanes and polyesters. ulprospector.com

This compound, with its ester functionalities and alkyl chains, would likely serve as a non-reactive additive in these formulations. It could function as a flow and leveling agent in coatings, helping to produce a smooth, uniform finish. In adhesives, it could act as a tackifier or a modifier to control the open time and setting speed.

In resin formulations, such as those for composites, it could be used to modify the viscosity and improve the wetting of reinforcing fibers. Its low volatility would ensure that it remains in the formulation during processing and curing. The use of 1,4-Butanediol diacrylate, a related compound, in UV/EB-curable coatings and adhesives highlights the utility of butanediol derivatives in these applications. adakem.com

The following table summarizes the potential roles of this compound as a formulation additive.

| Application | Potential Function of this compound | Desired Outcome |

| Coatings | Flow and leveling agent, coalescing agent. | Smooth, uniform film formation. |

| Adhesives | Tackifier, viscosity modifier. | Controlled adhesion properties and application characteristics. |

| Resins | Viscosity modifier, wetting agent. | Improved processing and reinforcement impregnation. |

Analytical Chemistry Methodologies for 1,4 Butanediol, Dipropionate

Chromatographic Techniques for Characterization and Quantification

Chromatography is a cornerstone for the separation and quantitative analysis of 1,4-Butanediol (B3395766), dipropionate and its related substances. Gas and liquid chromatography are the most prominently used techniques, each offering distinct advantages for different analytical challenges.

Gas chromatography is a powerful and widely used method for assessing the purity and determining the concentration of 1,4-Butanediol, dipropionate. The technique is particularly well-suited for this compound due to its volatility, allowing for efficient separation from non-volatile impurities and accurate quantification.

A typical GC analysis involves injecting a sample into a heated inlet, where it is vaporized and carried by an inert gas (the mobile phase) through a column containing a stationary phase. The separation is based on the differential partitioning of the analytes between the mobile and stationary phases. For the analysis of this compound, a non-polar or mid-polar capillary column, such as one with a 5% phenyl/95% methyl silicone stationary phase, is often employed. swgdrug.org

Flame Ionization Detection (FID) is a common choice for the detection of this compound due to its high sensitivity to organic compounds. swgdrug.org The detector response is proportional to the mass of the carbon atoms in the analyte, providing a robust and linear signal over a wide concentration range. For quantitative analysis, an internal standard method is frequently utilized to improve precision and accuracy by correcting for variations in injection volume and instrument response. swgdrug.org

The following table outlines a typical set of GC-FID parameters that could be adapted for the analysis of this compound, based on established methods for similar compounds like 1,4-Butanediol. swgdrug.orgresearchgate.net

Table 1: Illustrative GC-FID Parameters for this compound Analysis

| Parameter | Value |

| Column | 5% Phenyl/95% Methyl Silicone, 30 m x 0.32 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium or Hydrogen |

| Inlet Temperature | 250 °C |

| Detector Temperature | 300 °C |

| Oven Program | Initial: 100 °C, hold for 2 min; Ramp: 15 °C/min to 280 °C, hold for 5 min |

| Injection Mode | Split (e.g., 50:1) |

| Detector | Flame Ionization Detector (FID) |

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the analysis of less volatile impurities and for the separation of compounds that may not be suitable for GC analysis. For this compound, HPLC is particularly useful for identifying and quantifying polar impurities, residual starting materials, or degradation products.

Reverse-phase HPLC (RP-HPLC) is the most common mode used for this type of analysis. In RP-HPLC, the stationary phase is non-polar (e.g., C18 or C8 bonded silica), and the mobile phase is a polar solvent mixture, typically consisting of water and a miscible organic solvent like acetonitrile (B52724) or methanol (B129727). sielc.com The separation is driven by the hydrophobic interactions between the analytes and the stationary phase.

Detection in HPLC can be achieved using various detectors. A UV detector is often suitable if the impurities contain chromophores. However, for compounds like this compound and its likely impurities which lack strong UV absorption, a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) can be employed. For more detailed impurity identification, coupling HPLC with a mass spectrometer (LC-MS) provides molecular weight and structural information. swgdrug.org

The following table provides a hypothetical set of HPLC conditions for the impurity profiling of this compound.

Table 2: Example HPLC Parameters for Impurity Profiling of this compound

| Parameter | Value |

| Column | C18, 150 mm x 4.6 mm ID, 5 µm particle size |

| Mobile Phase | A: Water; B: Acetonitrile (Gradient elution) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detector | Refractive Index Detector (RID) or Mass Spectrometry (MS) |

Spectroscopic Characterization (e.g., Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS))

Spectroscopic techniques are vital for the unambiguous identification and structural elucidation of this compound. Each technique provides unique information about the molecule's structure and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are powerful tools for confirming the structure of this compound.

In the ¹H NMR spectrum, one would expect to see characteristic signals for the ethyl protons of the propionate (B1217596) groups (a triplet for the methyl group and a quartet for the methylene (B1212753) group) and signals for the methylene protons of the 1,4-butanediol backbone. The chemical shifts and coupling patterns of the butanediol (B1596017) protons would confirm the esterification at the 1 and 4 positions.

The ¹³C NMR spectrum would show distinct resonances for the carbonyl carbon of the ester, the carbons of the butanediol chain, and the carbons of the propionate groups, providing a complete carbon fingerprint of the molecule.

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be characterized by a strong absorption band in the region of 1735-1750 cm⁻¹, which is indicative of the C=O stretching vibration of the ester functional group. The absence of a broad O-H stretching band around 3300 cm⁻¹ would confirm the complete esterification of the hydroxyl groups of 1,4-butanediol.

Mass Spectrometry (MS) : Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. When coupled with GC (GC-MS), it is a powerful tool for both identification and quantification. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve cleavage of the ester bonds, leading to characteristic fragment ions that can be used to confirm the structure.

Advanced Separation Techniques for Isolation and Purification

For the isolation and purification of this compound on a larger scale, more advanced separation techniques are often employed. These methods are designed to handle larger sample loads and provide high-purity material.

Preparative High-Performance Liquid Chromatography (Prep-HPLC) : This technique is a scaled-up version of analytical HPLC, designed for the purification of significant quantities of a compound. nih.govwaters.comgilson.comteledynelabs.com By using larger columns and higher flow rates, preparative HPLC can effectively separate this compound from closely related impurities, yielding a highly purified product.

Simulated Moving Bed (SMB) Chromatography : SMB is a continuous, preparative chromatographic technique that offers significant advantages in terms of solvent consumption and productivity for large-scale purifications. nih.govwikipedia.orggoogle.comknauer.netresearchgate.net It is particularly well-suited for the binary separation of a target compound from a single major impurity or a group of impurities with similar retention characteristics.

Process Analytical Technology (PAT) for In-line Monitoring

Process Analytical Technology (PAT) involves the use of in-line or on-line analytical tools to monitor and control manufacturing processes in real-time. For the synthesis of this compound, which is typically produced through an esterification reaction, PAT can be invaluable for ensuring reaction completion, minimizing by-product formation, and optimizing process parameters.

In-line Near-Infrared (NIR) Spectroscopy : NIR spectroscopy is a rapid and non-destructive technique that can be used to monitor the concentration of reactants, intermediates, and products in real-time. rsc.orgresearchgate.netnih.govpolytec.comnih.govmetrohm.com By inserting a fiber-optic probe directly into the reaction vessel, the progress of the esterification can be continuously tracked, allowing for precise determination of the reaction endpoint.

Raman Spectroscopy : Similar to NIR, Raman spectroscopy can provide real-time information about the chemical composition of the reaction mixture. rsc.orgpnnl.govnih.gov It is particularly sensitive to changes in molecular vibrations and can be used to monitor the disappearance of the starting materials (1,4-butanediol and propionic acid or its derivative) and the appearance of the this compound product.

The implementation of these PAT tools enables a more controlled and efficient manufacturing process, leading to a higher quality and more consistent final product.

Environmental and Sustainability Aspects of 1,4 Butanediol, Dipropionate

Biodegradation and Environmental Fate Studies

While specific biodegradation studies on 1,4-Butanediol (B3395766), dipropionate are not widely documented, its environmental fate can be predicted based on its chemical structure—a diester of a readily biodegradable diol and a simple carboxylic acid.

The primary mechanism for the degradation of 1,4-Butanediol, dipropionate in the environment is expected to be hydrolysis of the ester bonds, followed by the aerobic biodegradation of its constituent parts. This hydrolysis can be either abiotic (chemical) or, more significantly, biotic (enzymatic), mediated by microorganisms present in soil and water.

Upon hydrolysis, this compound would break down into 1,4-Butanediol and two molecules of propionic acid.

Expected Biodegradation Pathway of this compound

Research on analogous compounds supports this predicted pathway. For instance, studies on 1,4-butanediol dibenzoate (1,4-BDB), a structurally similar diester, have shown that it is quickly biodegraded by common soil bacteria without the significant accumulation of metabolites. researchgate.net The parent molecule, 1,4-Butanediol, is not expected to persist in the environment due to its rapid degradation and is considered to be readily biodegradable. dupont.ca It is also not expected to bioaccumulate. mpfs.iolyondellbasell.com Given that both 1,4-Butanediol and propionic acid are easily mineralized by environmental microorganisms, this compound is anticipated to have a low environmental persistence.

Life Cycle Assessment (LCA) of Production and Application

Comparison of Environmental Impact Categories for Fossil-Based vs. Bio-Based 1,4-Butanediol Production

This table provides a generalized comparison. Specific values depend on the exact production technologies and system boundaries used in an LCA study.

Waste Management and Recycling Strategies for Derivatives

Information on specific derivatives of this compound and their associated waste management strategies is scarce. The management approach would largely depend on the application of the compound. 1,4-Butanediol itself is a versatile chemical intermediate used in the synthesis of polymers such as polybutylene terephthalate (B1205515) (PBT) and polyurethanes. wikipedia.orgbasf.comchemicalbook.com While this compound is not typically a primary monomer, it could be used in formulations as a plasticizer, solvent, or coalescing agent.

Potential Waste Streams and Management Strategies

| Application of this compound | Potential Waste Stream | Relevant Waste Management Strategy |

| As a plasticizer in a polymer matrix | Post-consumer plastic waste containing the compound. | Integrated waste management including mechanical or chemical recycling of the primary polymer. Solvent-based recycling could potentially be used to separate the polymer from additives. mdpi.com |

| In industrial cleaning formulations | Aqueous waste streams containing the dissolved compound. | Biological wastewater treatment, leveraging the expected biodegradability of the compound. |

| As a chemical intermediate | Residual streams from chemical synthesis processes. | On-site wastewater treatment. Recovery and recycling of unreacted material back into the process to reduce waste generation. google.com |

| Component of depolymerized plastic waste | Mixed chemical streams from plastic recycling. | Biological funneling and upcycling, where microorganisms metabolize the chemical into value-added products. nih.gov |

If derivatives of this compound are part of a polymer matrix, the recycling strategy for the main polymer is paramount. For fiber-reinforced polymers, for example, solvolysis is an emerging chemical recycling method that uses solvents to decompose the polymer matrix, allowing for the recovery of both fibers and organic compounds. mdpi.com

For waste streams where this compound or its parent compound BDO are present as free chemicals, such as in process water or from the chemical recycling of plastics, biological treatment is a viable option. Recent research has focused on engineering microorganisms, such as Pseudomonas taiwanensis, to metabolize BDO and other plastic depolymerization products and convert them into higher-value aromatic compounds, demonstrating a potential pathway for upcycling these waste streams. nih.gov

Computational Chemistry and Modeling of 1,4 Butanediol, Dipropionate

Molecular Structure and Conformational Analysis

Conformational analysis is crucial for understanding a molecule's physical and chemical properties, as these are often dictated by the three-dimensional shapes it can adopt. 1,4-Butanediol (B3395766), dipropionate, with its flexible butyl chain and two rotatable ester groups, can exist in numerous conformations.

Computational methods like Density Functional Theory (DFT) and Molecular Mechanics (MM) are employed to explore the potential energy surface of the molecule. These calculations can identify stable conformers (local energy minima) and the transition states that connect them. Key structural parameters such as bond lengths, bond angles, and dihedral angles are determined for each stable conformation.

A systematic conformational search would involve rotating the key dihedral angles within the 1,4-butanediol backbone and the propionate (B1217596) side chains. The energy of each resulting structure would be calculated to identify low-energy, stable conformations. Molecular dynamics (MD) simulations can also be used to observe the conformational changes of the molecule over time in a simulated environment (e.g., in a vacuum or a solvent).

Table 1: Illustrative Calculated Structural Parameters for a Hypothetical Low-Energy Conformer of 1,4-Butanediol, dipropionate. (Note: These are representative values and not from a specific computational study on this molecule.)

| Parameter | Atoms Involved | Typical Calculated Value |

|---|---|---|

| Bond Length | C=O (carbonyl) | ~1.21 Å |

| Bond Length | C-O (ester) | ~1.34 Å |

| Bond Length | O-C (butyl chain) | ~1.45 Å |

| Bond Length | C-C (butyl chain) | ~1.53 Å |

| Bond Angle | O=C-O | ~123° |

| Dihedral Angle | O=C-O-C | ~180° (for planarity) |

Reaction Pathway Simulations and Mechanism Elucidation

Computational chemistry is instrumental in elucidating the detailed mechanisms of chemical reactions. For this compound, this would primarily involve studying its synthesis, typically through the Fischer esterification of 1,4-butanediol with propionic acid, or via reaction with a propionic acid derivative like propionyl chloride.

Quantum mechanics calculations, particularly using DFT, can map the entire reaction pathway from reactants to products. This involves locating the transition state (the highest energy point along the reaction coordinate) and calculating its structure and energy. The difference in energy between the reactants and the transition state gives the activation energy, a key determinant of the reaction rate.

Simulations can clarify the role of catalysts, such as a strong acid in Fischer esterification. The model would include the catalyst and show how it interacts with the reactants to lower the activation energy. For instance, the simulation would model the protonation of the carbonyl oxygen of propionic acid, the subsequent nucleophilic attack by the hydroxyl group of 1,4-butanediol, and the final elimination of a water molecule.

Table 2: Hypothetical Energy Profile for the First Esterification Step of 1,4-Butanediol with Propionic Acid (Acid-Catalyzed). (Note: This table is illustrative of data that would be generated from a reaction pathway simulation.)

| Reaction Step | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | 1,4-Butanediol + Propionic Acid + H⁺ | 0.0 |

| Intermediate 1 | Protonated Propionic Acid | -5.2 |

| Transition State 1 | Nucleophilic attack by diol | +15.7 |

| Intermediate 2 | Tetrahedral Intermediate | -8.9 |

| Transition State 2 | Water elimination | +12.3 |

| Products | 1-hydroxy-4-propionoxybutane + H₂O + H⁺ | -10.5 |

Prediction of Intermolecular Interactions and Solvent Properties

The bulk properties of this compound as a solvent or solute are governed by its intermolecular interactions. Computational models can predict these properties, offering valuable data for formulation and process design.

Methods like COSMO-RS (Conductor-like Screening Model for Real Solvents) combine quantum chemistry with statistical thermodynamics to predict thermodynamic properties of liquids and solutions. scm.comscm.comnih.govcore.ac.uk First, a quantum chemical calculation determines the screening charge density on the surface of the molecule. This "sigma profile" acts as a fingerprint of the molecule's polarity. These profiles are then used in a statistical mechanics framework to calculate intermolecular interaction energies (electrostatic, hydrogen bonding, and van der Waals forces) and derive macroscopic properties.

Predicted properties include activity coefficients, vapor pressures, and solubilities in various solvents. This allows for the in silico screening of potential solvents for synthesis or purification processes, or for evaluating this compound itself as a potential solvent or plasticizer. Molecular dynamics simulations can also be used to study the structure of the liquid phase, calculating properties like the radial distribution function, which describes the probability of finding another molecule at a certain distance.

Table 3: Illustrative Predicted Solvent Properties of this compound using a COSMO-RS Type Model. (Note: These values are for illustrative purposes and are not derived from a published study.)

| Property | Predicted Value | Significance |

|---|---|---|

| Hansen Solubility Parameter (δt) | 18.5 MPa1/2 | Predicts miscibility with other substances. |

| LogP (Octanol-Water Partition Coeff.) | 2.1 | Indicates relative hydrophobicity. |

| Vapor Pressure @ 298 K | 0.02 kPa | Relates to volatility. |

| Activity Coefficient at infinite dilution in Water | ~850 | Quantifies deviation from ideal solubility. |

In Silico Design of Novel Catalysts for Synthesis

Computational modeling is increasingly used not just to understand existing catalysts but to design new, more efficient ones. For the synthesis of this compound, this involves designing catalysts that can accelerate the esterification reaction under mild conditions with high selectivity. rsc.org

The process of in silico catalyst design involves several steps. First, a hypothetical reaction mechanism is proposed. Then, computational methods (primarily DFT) are used to calculate the energetics of the reaction pathway with a proposed catalyst. The catalyst can be a small molecule (e.g., an organocatalyst) or a surface (e.g., a solid acid catalyst like a zeolite or functionalized silica). researchgate.net

By systematically modifying the structure of the catalyst (e.g., changing functional groups, altering pore sizes in a solid catalyst) and recalculating the reaction energetics, researchers can identify structural features that lead to lower activation barriers. This computational screening allows for the prioritization of promising catalyst candidates for experimental synthesis and testing, saving significant time and resources. For example, one could model the esterification on different acidic zeolites to determine how the framework and acid site strength affect the binding of reactants and the stability of the transition state.

Table 4: Hypothetical Computational Screening of Catalysts for Propionylation of 1,4-Butanediol. (Note: This table illustrates the type of data generated during in silico catalyst design.)

| Catalyst Candidate | Catalyst Type | Calculated Activation Energy (kcal/mol) | Computational Remarks |

|---|---|---|---|

| Sulfuric Acid (H₂SO₄) | Homogeneous (Brønsted Acid) | 15.7 | Baseline for comparison. |

| Scandium Triflate | Homogeneous (Lewis Acid) | 13.2 | Lower barrier, suggests faster kinetics. |

| Sulfonated Polystyrene | Solid Acid Resin | 18.5 | Higher barrier, but catalyst is recyclable. |

| Zeolite H-ZSM-5 | Solid Acid (Zeolite) | 20.1 | High barrier due to potential steric hindrance in pores. |

Future Research Directions and Emerging Trends

Development of Novel and Highly Efficient Synthesis Routes

The production of 1,4-Butanediol (B3395766), a precursor for its dipropionate ester, has traditionally relied on energy-intensive petrochemical processes. nih.govresearchgate.net These methods, which utilize fossil-based raw materials like acetylene (B1199291), maleic anhydride, butadiene, and propylene oxide, are facing increasing scrutiny due to their environmental impact and reliance on finite resources. nih.govresearchgate.net Consequently, a major thrust of current and future research is the development of sustainable and more efficient synthesis routes.

A prominent area of innovation lies in bio-based production through the fermentation of renewable feedstocks. chemanalyst.com Significant progress has been made in engineering microorganisms, such as Escherichia coli, to produce BDO directly from sugars derived from sources like corn dextrose or sugarcane. ed.ac.uknih.govresearchgate.net This biotechnological approach offers a path to lower greenhouse gas emissions and reduced dependence on fossil fuels. mdpi.comeuropabio.org Research is ongoing to optimize these bioprocesses by leveraging metabolic engineering, synthetic biology, and enzyme engineering to improve yields, reduce fermentation times, and expand the range of viable feedstocks to include non-food biomass like lignocellulosic materials. nih.govresearchgate.netresearchgate.net

Hybrid routes that combine biological and chemical catalytic processes are also being explored. researchgate.net This can involve the fermentation of sugars to produce an intermediate chemical, which is then catalytically converted to BDO. researchgate.net Additionally, advancements in catalysis are focused on developing low-energy catalysts and exploring novel chemical pathways, such as the electrochemical reduction of succinic acid, to enhance efficiency and reduce the environmental footprint of BDO synthesis. chemanalyst.comresearchgate.net

Exploration of Untapped and High-Value Applications

1,4-Butanediol is a versatile chemical intermediate with established applications in the production of polymers like polybutylene terephthalate (B1205515) (PBT), polyurethanes, and tetrahydrofuran (B95107) (THF), which is used to make spandex fibers. chemanalyst.comdcc.com.twglobenewswire.com Future research is aimed at expanding this application portfolio into higher-value and specialized markets.

The unique properties of BDO-derived polymers, such as durability, thermal resistance, and flexibility, make them attractive for advanced materials. globenewswire.comgantrade.com Emerging applications include:

Biodegradable Plastics: Bio-based BDO is a key component in the production of biodegradable polymers like polybutylene succinate (PBS) and poly(butylene adipate-co-terephthalate) (PBAT). researchgate.netresearchgate.net As the demand for sustainable packaging and agricultural films grows, research into optimizing these biodegradable plastics is intensifying. globenewswire.com

Advanced Automotive and Electronics: The push for lightweight and fuel-efficient vehicles, including electric vehicles (EVs), is driving demand for high-performance plastics. globenewswire.com BDO-based PBT is used in automotive components for its durability and heat resistance. globenewswire.com Similarly, in the electronics industry, these materials are used for connectors and casings. globenewswire.comstraitsresearch.com

Pharmaceuticals and Cosmetics: BDO and its derivatives serve as intermediates and solvents in the pharmaceutical industry. dcc.com.twglobenewswire.com Research is exploring their use in drug delivery systems and as components in personal care products, leveraging their low toxicity and solvent properties. researchgate.netdcc.com.tw

Green Solvents: There is a growing demand for environmentally friendly solvents. BDO derivatives are being investigated as green solvents for various industrial cleaning and chemical synthesis applications. growthmarketreports.com

The development of bio-based BDO is expected to open up new markets where sustainability is a key differentiator, such as in eco-friendly textiles and consumer goods. dataintelo.com

Integration with Advanced Manufacturing and Bio-manufacturing Platforms

The shift towards more sustainable chemical production is being accelerated by the integration of advanced manufacturing and bio-manufacturing technologies. For BDO and its derivatives, this involves moving from traditional batch processes to more efficient, continuous production models. chemanalyst.com

Key trends in this area include:

Metabolic and Process Engineering: Achieving high-level performance in bio-BDO production requires a sophisticated integration of technology platforms. This includes the detailed engineering of enzymes and metabolic pathways within microorganisms, alongside the development of effective fermentation and downstream recovery processes. nih.govnih.gov

Artificial Intelligence and Automation: AI-based optimization platforms are being explored to monitor and control production yields in real-time and to develop predictive maintenance solutions for manufacturing facilities. chemanalyst.com Automation in continuous processes enhances consistency, scalability, and efficiency. chemanalyst.com

Modular Green Plants: The future of BDO production may involve the development of modular green manufacturing plants. These smaller, more flexible facilities could be located in regions with access to renewable feedstocks and supportive regulatory environments, allowing for more distributed and resilient supply chains. chemanalyst.com

Contributions to Circular Economy Models and Sustainable Chemical Production

The principles of a circular economy, which emphasize waste reduction and the continual use of resources, are central to the future of the chemical industry. 1,4-Butanediol and its derivatives are poised to play a significant role in this transition.

The production of bio-based BDO inherently contributes to a more circular model by utilizing renewable, bio-based feedstocks, which helps to reduce the product's carbon footprint. mdpi.com The carbon dioxide absorbed by the biomass during its growth can offset emissions from the production process. mdpi.com Life cycle assessments have shown that bio-based BDO can have a significantly lower global warming potential compared to its fossil-based counterpart. europabio.org

Furthermore, research is focused on creating closed-loop systems. This includes the development of processes for recycling and upcycling BDO-based polymers. For example, some polymers can be depolymerized back to their monomer constituents, including BDO, which can then be reused to produce new materials. researchgate.net In the context of biorefineries, waste streams from the production process, such as spent microbial cells, can be valorized by converting them into biogas to power the facility, further closing the loop and maximizing resource utilization. growthmarketreports.comyoutube.com

The increasing use of bio-based BDO in biodegradable plastics also supports circularity by providing an end-of-life solution for certain products, particularly in applications like packaging and agriculture where mechanical recycling may not be feasible. dataintelo.com As industries increasingly prioritize sustainability, the demand for chemicals like 1,4-Butanediol, dipropionate that are produced through sustainable routes and contribute to a circular economy is expected to grow significantly. growthmarketreports.comdataintelo.com

Q & A

Basic Research Questions

Q. What are the key chemical and physical properties of 1,4-Butanediol dipropionate relevant to experimental design?